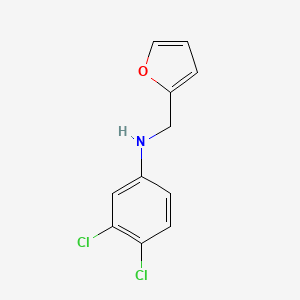

3,4-Dichloro-N-(2-furylmethyl)aniline

Description

Contextualization within Organic and Medicinal Chemistry Research

N-substituted anilines are a class of organic compounds fundamental to the synthesis of a vast array of chemical products. nih.gov In medicinal chemistry, the aniline (B41778) scaffold is a versatile starting point for the development of new therapeutic agents. nih.gov Strategic substitution on the nitrogen atom and the aromatic ring allows for the fine-tuning of a molecule's pharmacological properties, including its bioavailability, solubility, and selectivity for biological targets. nih.gov

Concurrently, furan-containing heterocycles are of immense interest due to their presence in numerous pharmacologically active compounds. cymitquimica.com The furan (B31954) ring is an electron-rich aromatic system that can engage in various interactions with biological macromolecules like enzymes and receptors. chemicalbook.com This structural feature is found in a wide range of bioactive molecules with applications as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. lgcstandards.com The integration of furan moieties into drug candidates is a common strategy in the pursuit of novel therapeutics. lgcstandards.com

Structural Significance of the 3,4-Dichloroaniline (B118046) Moiety in Compound Design

The 3,4-dichloroaniline moiety is a critical building block in the chemical industry, particularly for the synthesis of agrochemicals. wikipedia.org It serves as a precursor to several widely used herbicides, including propanil, linuron, and diuron. nih.govwikipedia.org The presence and position of the chlorine atoms on the aniline ring are crucial for the biological activity of these derivatives. Halogenation, particularly with chlorine, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, which are key determinants of its efficacy and persistence. mdpi.com

In compound design, the 3,4-dichloro substitution pattern is specifically utilized to confer herbicidal properties. nih.gov This structural alert is a known pharmacophore for compounds targeting essential processes in plant biology. Beyond agriculture, dichloroaniline derivatives are also investigated as intermediates in the synthesis of dyes and pharmaceuticals. wikipedia.orgchemicalbook.com

Table 1: Physicochemical Properties of 3,4-Dichloroaniline

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂N | wikipedia.orgnih.gov |

| Molecular Weight | 162.01 g/mol | wikipedia.orgnih.gov |

| Appearance | Light tan to dark gray/brown solid | nih.govnoaa.gov |

| Melting Point | 69-72 °C (156-162 °F) | wikipedia.orgchemicalbook.comnih.gov |

| Boiling Point | 272 °C (522 °F) | wikipedia.orgchemicalbook.com |

| Water Solubility | 92 mg/L at 20 °C | wikipedia.org |

| Log P | 2.69 | wikipedia.org |

Importance of the 2-Furylmethyl Substituent in Chemical and Biological Systems

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, and it is a structural component in a multitude of compounds with significant biological properties. lgcstandards.com The 2-furylmethyl group (also known as the furfuryl group) specifically, is a key substituent that can impart a wide spectrum of bioactivities. Furan derivatives have demonstrated efficacy as antibacterial, anticonvulsant, anti-inflammatory, and antifungal agents. cymitquimica.com

The electron-rich nature and aromaticity of the furan ring allow it to participate in crucial binding interactions with biological targets. chemicalbook.com Furthermore, the furan scaffold is highly versatile, permitting a wide variety of chemical modifications to create derivatives with optimized therapeutic potential. chemicalbook.com For instance, compounds containing the 2-furylmethyl moiety are explored for their antimicrobial properties and as key intermediates in the synthesis of pharmaceuticals. mdpi.com The presence of this group can enhance a molecule's ability to permeate biological membranes and interact with specific cellular components. lgcstandards.com

Overview of Advanced Research Paradigms Relevant to 3,4-Dichloro-N-(2-furylmethyl)aniline

Advanced research involving a molecule like this compound would likely be situated within two primary domains: agrochemical discovery and medicinal chemistry.

In the context of crop protection research , the development of new herbicides with novel modes of action is critical to address the challenge of herbicide resistance. chemicalbook.com The 3,4-dichloroaniline core is a well-established herbicidal pharmacophore. nih.govresearchgate.net Research paradigms often involve synthesizing libraries of derivatives by introducing diverse substituents to this core structure. The addition of the 2-furylmethyl group could be explored to potentially modify the compound's spectrum of activity, uptake by plants, or environmental degradation profile. Studies would likely involve evaluating the compound's efficacy against various weed species and assessing its selectivity towards crops. nih.gov

In medicinal chemistry and drug discovery , the focus would be on the potential biological activities conferred by the combination of the dichloroaniline and furan moieties. Given that chlorinated anilines and furan derivatives have shown antimicrobial activities, one research avenue would be the investigation of this compound as a potential antibacterial or antifungal agent. nih.govmdpi.comnih.gov Modern research in this area involves screening compounds against panels of pathogenic microbes, including drug-resistant strains, and establishing structure-activity relationships (SAR) to guide the design of more potent analogues. nih.gov Such investigations would also include computational studies, like molecular docking, to predict and understand the interactions between the compound and potential biological targets. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIYJLOHUNFXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of N-Substituted Aniline (B41778) Scaffolds

The formation of the C-N bond between the aniline nitrogen and the furfuryl group is a critical step. Modern synthetic chemistry offers several powerful approaches, including the use of imine precursors and direct catalytic alkylation methods.

A robust and widely used method for synthesizing N-substituted anilines is through reductive amination. This process typically occurs in a two-step, one-pot sequence involving the formation of an N-arylaldimine (often called a Schiff base or imine) followed by its reduction.

The initial step is the condensation reaction between an aniline (in this case, 3,4-dichloroaniline) and an aldehyde (2-furaldehyde). This reaction forms the corresponding imine, N-(3,4-dichlorophenyl)furan-2-ylmethanimine. The formation of the imine is often carried out without a catalyst, simply by mixing the reactants in a suitable solvent like methanol (B129727) at room temperature. nih.gov

The second step is the reduction of the C=N double bond of the imine to form the desired secondary amine. This can be achieved through various reduction methods, with catalytic hydrogenation being a common and efficient choice. arkat-usa.org For instance, the imine intermediate can be hydrogenated in a flow reactor over a copper-based catalyst, such as CuAlOx derived from layered double hydroxides. nih.gov This two-step, one-pot approach avoids the need to isolate and purify the intermediate imine, making the process more efficient and environmentally friendly. nih.gov The choice of reducing agent is critical to avoid the unwanted reduction of the aldehyde starting material into an alcohol byproduct. arkat-usa.org

A study on the reductive amination of 5-acetoxymethylfurfural (a related furanic aldehyde) with various anilines demonstrated high yields using a CuAlOx catalyst. The reaction conditions were fine-tuned based on the reactivity of the aniline derivative. nih.gov

Table 1: Reductive Amination of 5-Acetoxymethylfurfural (AMF) with Substituted Anilines This table illustrates the versatility of the reductive amination process with related furanic aldehydes and various aniline derivatives, achieving high yields.

| Entry | Aniline Derivative | Product Yield (%) | Reaction Conditions (Hydrogenation) |

|---|---|---|---|

| 1 | Aniline | 99 | 60 °C, 50 bar H₂ |

| 2 | p-Toluidine | 99 | 60 °C, 50 bar H₂ |

| 3 | m-Toluidine | 99 | 60 °C, 50 bar H₂ |

| 4 | o-Toluidine | 96 | 90 °C, 50 bar H₂ |

Data sourced from a study on reductive amination using a CuAlOx catalyst. nih.gov

Direct catalytic methods provide powerful alternatives for forging C-N bonds, bypassing the need for pre-formed imines. Two prominent strategies are the "borrowing hydrogen" methodology for N-alkylation with alcohols and the palladium-catalyzed Buchwald-Hartwig amination.

N-Alkylation via Borrowing Hydrogen: This sustainable process allows for the N-alkylation of amines using alcohols, with water as the only byproduct. nih.govrsc.org In the context of synthesizing 3,4-Dichloro-N-(2-furylmethyl)aniline, this would involve the reaction of 3,4-dichloroaniline (B118046) with furfuryl alcohol. The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde (2-furaldehyde) in situ. This aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the final N-alkylated aniline. This entire sequence occurs in one pot. Efficient catalysts for this transformation have been developed based on earth-abundant, non-precious metals like manganese and nickel. nih.govrsc.org Manganese pincer complexes, for example, have been shown to selectively monoalkylate various substituted anilines with a range of alcohols. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling an aryl halide or triflate with an amine. organic-chemistry.orgyoutube.comyoutube.com This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and high efficiency. organic-chemistry.orgyoutube.com While it is often used to prepare the parent aniline (e.g., reacting an amine with 1,2-dichlorobenzene), it can also be adapted for more complex N-substitutions. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst. youtube.comyoutube.com The success of the reaction heavily relies on the choice of phosphine (B1218219) ligands, with bulky, electron-rich ligands like XPhos, SPhos, and others developed by the Buchwald group being particularly effective. youtube.com

While not a direct precursor to the title compound, the synthesis of N-arylated hydantoins presents related challenges in C-N bond formation and regioselectivity. The hydantoin (B18101) ring, a key motif in pharmaceuticals, contains two nitrogen atoms (N1 and N3) that can potentially be arylated. acs.org

Palladium-catalyzed cross-coupling reactions have emerged as a versatile method for the synthesis of N-arylated hydantoins. acs.orgnih.govorganic-chemistry.org A significant challenge is controlling the site of arylation. Modern catalytic systems, particularly those employing bulky, electron-rich ylide-functionalized phosphine (YPhos) ligands, have enabled the selective arylation of N-protected hydantoins with a broad range of aryl chlorides. acs.orgacs.orgthieme-connect.com These advanced ligands facilitate the key steps of oxidative addition and transmetalation in the catalytic cycle, even with less reactive aryl chlorides. thieme-connect.com This allows for selective monoarylations and even sequential diarylations, providing access to a wide variety of substituted hydantoins. acs.org

Table 2: Palladium-Catalyzed N-Arylation of Hydantoin 1a with Various Aryl Chlorides This table showcases the effectiveness of YPhos ligands in catalyzing the coupling of N-protected hydantoins with diverse aryl chlorides.

| Entry | Aryl Chloride | Ligand | Yield (%) |

|---|---|---|---|

| 1 | 4-Chloroanisole | keYPhos | 97 |

| 2 | 4-Chlorotoluene | keYPhos | 95 |

| 3 | Chlorobenzene | keYPhos | 92 |

| 4 | 2-Chlorotoluene | keYPhos | 85 |

| 5 | 3-Chloropyridine | keYPhos | 93 |

Data adapted from studies on palladium-catalyzed arylation using YPhos ligands. acs.orgthieme-connect.com

Synthesis of the 3,4-Dichloroaniline Core Structure

The 3,4-dichloroaniline moiety is a crucial building block, and its synthesis requires precise control over reaction conditions to ensure high yield and purity. The primary methods involve the reduction of a corresponding nitroaromatic compound or the direct halogenation of an aniline derivative.

The most common industrial route to 3,4-dichloroaniline is the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.com A major challenge in this process is preventing the undesired side reaction of hydrodechlorination, where one or both chlorine atoms are reductively removed, leading to impurities like chloroaniline and aniline. researchgate.netacs.org

Achieving high selectivity for 3,4-dichloroaniline requires careful selection of the catalyst and reaction conditions. researchgate.net

Catalyst Choice: Noble metal catalysts, particularly those based on palladium (Pd) and platinum (Pt), are widely used. researchgate.netmdpi.com Raney-Ni is another effective, lower-cost option. google.com

Catalyst Properties: Research has shown that catalyst properties, such as the metal particle size, significantly influence selectivity. For Pd/C catalysts, larger palladium particles have been found to favor the desired hydrogenation of the nitro group while suppressing dechlorination. researchgate.netgychbjb.com

Use of Inhibitors: To further minimize dechlorination, inhibitors are often added to the reaction mixture. Morpholine has been used with platinum catalysts, while other inhibitors like thanomin are employed with Raney-Ni. google.comgoogle.com These additives help to selectively poison the catalyst sites responsible for C-Cl bond cleavage.

Reaction Conditions: Temperature and hydrogen pressure are critical parameters. The hydrogenation is typically carried out at elevated temperatures (e.g., 80-120 °C) and pressures (e.g., 0.5-1.5 MPa). chemicalbook.comgoogle.com Some processes use a two-temperature stage, where after the initial reduction at a lower temperature (~100 °C), the temperature is raised to 170-180 °C to reduce hydrazo-impurities without causing significant dechlorination. google.com

Studies have demonstrated that selectivities exceeding 99% for 3,4-dichloroaniline can be achieved by optimizing these factors, for example, by using a Pd/C catalyst with a narrow distribution of large Pd particles, even without an inhibitor. researchgate.netgychbjb.com

An alternative approach to the 3,4-dichloroaniline core is the direct halogenation of aniline or its derivatives. The amino (-NH2) group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution, which makes regioselective halogenation challenging. libretexts.org Direct reaction of aniline with chlorine often leads to a mixture of products, including over-halogenated species like 2,4,6-trichloroaniline. tandfonline.com

To achieve controlled and regioselective chlorination, two main strategies are employed:

Use of a Protecting Group: The high reactivity of the amino group can be moderated by converting it into an amide, most commonly an acetamido group (-NHCOCH3) by reacting aniline with acetic anhydride (B1165640) to form acetanilide. libretexts.orgijarsct.co.in The acetamido group is still an ortho-, para-director but is less activating than a free amino group. ijarsct.co.in Furthermore, the steric bulk of the acetamido group favors substitution at the less hindered para-position. libretexts.org This allows for more controlled, stepwise introduction of halogen atoms. After the desired halogenation pattern is achieved, the acetyl group can be removed by hydrolysis to regenerate the amine.

Regioselective Halogenating Systems: Modern synthetic methods have been developed for the direct, regioselective halogenation of unprotected anilines. For example, using copper(II) chloride (CuCl2) in an ionic liquid as the solvent can achieve high yields and regioselectivity for the para-chlorination of aniline derivatives under mild conditions. nih.gov Another common reagent for controlled chlorination is N-chlorosuccinimide (NCS). tandfonline.comresearchgate.net Achieving the specific 3,4-dichloro substitution pattern via direct halogenation is complex and typically requires starting with an already chlorinated aniline (e.g., p-chloroaniline) and then introducing the second chlorine atom, where the directing effects of both the amino group and the first chlorine atom must be considered.

Methods for Incorporating the 2-Furylmethyl Moiety

The introduction of the 2-furylmethyl group onto the 3,4-dichloroaniline core is a critical step in the synthesis of the title compound. This can be achieved through various synthetic strategies that hinge on the reactivity of the furan (B31954) ring and the availability of suitable furfuryl-based starting materials.

The furan ring, an electron-rich aromatic heterocycle, can be suitably functionalized to facilitate amination reactions. While direct amination is challenging, functional group interconversion strategies can be employed to prepare the furan for coupling with an aniline. One approach involves the introduction of a reactive moiety onto the furan ring that can subsequently be transformed or used in a coupling reaction. For instance, Friedel-Crafts-type reactions can introduce acyl or alkyl groups, which can then be modified. researchgate.net

A key transformation for preparing furans for subsequent reactions is the Achmatowicz reaction, which converts furfuryl alcohols into substituted dihydropyranones. nih.gov This oxidative ring expansion provides a versatile intermediate that can be further manipulated. While this is a ring-opening functionalization, the resulting structures can be precursors in complex syntheses. Another strategy involves the direct use of furfural (B47365), a large-scale product derived from biomass, which can be converted into various functionalized furan derivatives suitable for further reactions. researchgate.netmdpi.com

The table below summarizes methods for activating furan rings for further transformations.

A more direct route to N-aryl furfurylamines involves the coupling of a furfuryl derivative with an aniline. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming carbon-nitrogen bonds. Recent advancements have demonstrated that biomass-derived furfuryl alcohol can act as an effective bidentate ligand to promote the copper-catalyzed Ullmann-type coupling of aryl halides with amines. idexlab.com This protocol is efficient for a wide range of substrates and offers environmental benefits as the furfuryl alcohol/water azeotrope can be recovered and reused. idexlab.com

Alternatively, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for synthesizing anilines. nih.govresearchgate.net These reactions can couple aryl halides or triflates with a wide variety of amines, including those with functional groups. In the context of synthesizing this compound, this would typically involve the reaction of 3,4-dichloroaniline with a furfuryl halide (e.g., furfuryl chloride) or a related electrophile. The choice of catalyst, ligand, and base is crucial to avoid side reactions and achieve high yields, especially when dealing with potentially unstable reactants. nih.gov

The table below outlines key coupling reactions for the synthesis of N-furfuryl anilines.

Derivatization and Diversification of this compound

Once synthesized, this compound serves as a scaffold for further chemical modifications. These transformations can target the aniline ring, the furan moiety, or the secondary amine, leading to a diverse library of related compounds.

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another through processes like oxidation, reduction, or substitution. fiveable.meimperial.ac.uk

On the Furan Ring: The furan ring in this compound is susceptible to various transformations.

Oxidation: Strong oxidizing agents can lead to the opening of the furan ring. For example, oxidation can convert a furan ring into a 1,4-dicarbonyl compound or, in some cases, a carboxylic acid. youtube.com The Achmatowicz reaction, an oxidative rearrangement of furfuryl alcohols, yields pyranone structures, showcasing a powerful FGI for this system. nih.gov

Reduction: Catalytic hydrogenation can reduce the furan ring to a tetrahydrofuran (B95107) (THF) ring. This FGI significantly alters the electronic properties and geometry of the molecule, changing it from a flat, aromatic system to a more flexible, aliphatic one.

On the Aniline Ring: The dichlorinated aniline ring also presents opportunities for FGI, although these are often more challenging due to the deactivating nature of the chloro substituents.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are relatively unreactive towards nucleophilic substitution but can be replaced under harsh conditions or if further activated.

Modification of the Amine: The secondary amine can be acylated, alkylated, or used in other nitrogen-centered reactions to introduce new functional groups.

The table below lists potential FGIs for the title compound.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.netyoutube.com While this compound is a secondary amine and cannot directly form a simple Schiff base, related primary amines, such as furfurylamine (B118560) or 3,4-dichloroaniline itself, can readily undergo this reaction. For example, the condensation of an aromatic aldehyde with an aniline produces an N-aryl imine. recentscientific.comresearchgate.net

These Schiff base ligands are excellent chelators for metal ions due to the presence of the imine nitrogen and other potential donor atoms within their structure. youtube.com Iron(III) complexes of Schiff bases have been extensively studied. isca.meisca.me The synthesis of these complexes generally involves reacting the pre-formed Schiff base ligand with an iron(III) salt, such as iron(III) chloride, in a suitable solvent. isca.meresearchgate.net The resulting complexes often exhibit octahedral geometry, with the Schiff base acting as a bidentate or polydentate ligand and other molecules like water or counter-ions occupying the remaining coordination sites. isca.meresearchgate.net

The general synthesis is summarized below:

Schiff Base Formation: R-NH2 (Amine) + R'-CHO (Aldehyde) → R-N=CH-R' (Schiff Base) + H2O

Complexation: Schiff Base Ligand + Fe(III) salt → [Fe(Schiff Base)n]Cl3 Complex

The properties and structure of the final complex are highly dependent on the specific Schiff base ligand and the reaction conditions used. isca.memdpi.com

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, minimizing waste and purification steps. journalspub.comrsc.org These reactions are powerful tools for the synthesis of diverse heterocyclic frameworks. journalspub.comresearchgate.netrsc.org

Anilines are common components in many MCRs, acting as the nucleophilic nitrogen source. A molecule like this compound, or its constituent parts (3,4-dichloroaniline and a furfural derivative), could potentially be utilized in various MCRs to generate novel and complex heterocyclic systems.

Examples of MCRs where aniline derivatives are used include:

Kabachnik–Fields reaction: A three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite (B83602) to synthesize α-aminophosphonates. nih.gov

Biginelli reaction: A reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. Anilines can sometimes be used in variations of this reaction. nih.gov

Hantzsch Dihydropyridine Synthesis: While classically using ammonia, variations can incorporate primary amines to synthesize substituted pyridines.

The use of a bifunctional starting material like this compound in MCRs could lead to the formation of unique fused heterocyclic systems, where both the aniline nitrogen and the furan ring participate in the reaction cascade. The development of such reactions represents a modern approach to rapidly access molecular diversity. researchgate.netrsc.org

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high precision. For 3,4-Dichloro-N-(2-furylmethyl)aniline, the molecular formula is C₁₁H₉Cl₂NO. researchgate.net HRMS can verify this by measuring the mass of the molecular ion to several decimal places.

The expected monoisotopic mass for C₁₁H₉³⁵Cl₂NO is 241.00612 Da. The presence of two chlorine atoms leads to a characteristic isotopic pattern for the molecular ion peak ([M]⁺). The [M+2]⁺ peak (from one ³⁵Cl and one ³⁷Cl) will have an intensity of approximately 65% relative to the [M]⁺ peak, and the [M+4]⁺ peak (from two ³⁷Cl atoms) will have an intensity of about 10%. This distinctive pattern is a clear indicator of a dichlorinated compound.

Electron Impact Mass Spectrometry (EIMS) for Ion-Radical Complex Analysis in N-(2-furylmethyl)anilines

Electron Impact Mass Spectrometry (EIMS) provides valuable information about a molecule's structure through its fragmentation pattern. While a specific EIMS spectrum for this compound is not widely published, the fragmentation pathway can be predicted based on the behavior of its constituent parts: the furylmethyl group and the 3,4-dichloroaniline (B118046) moiety.

The most prominent fragmentation pathway for N-benzyl anilines involves the cleavage of the C-N bond, leading to the formation of a tropylium-like ion or a stabilized benzyl (B1604629) cation. For N-(2-furylmethyl)anilines, a similar cleavage is expected. The primary fragmentation would likely be the α-cleavage of the bond between the methylene (B1212753) group and the nitrogen atom. This would result in the formation of the highly stable furfuryl cation at m/z 81.

Another significant fragmentation pathway would involve the loss of the furylmethyl group to generate the 3,4-dichloroaniline radical cation at m/z 161. This fragment would exhibit the characteristic isotopic pattern for two chlorine atoms. Further fragmentation of the 3,4-dichloroaniline ion could proceed through the loss of a chlorine atom or hydrogen cyanide (HCN), which are common fragmentation patterns for aromatic amines.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is an essential technique for verifying the purity of a synthesized compound and confirming its identity in complex mixtures. A method for this compound would typically involve reverse-phase liquid chromatography to separate the target compound from any starting materials (e.g., 3,4-dichloroaniline and furfural), byproducts, or impurities.

The mass spectrometer, often a tandem quadrupole or time-of-flight (TOF) analyzer, serves as the detector. In full-scan mode, the mass spectrum would confirm the presence of the molecular ion at the expected m/z (e.g., [M+H]⁺ at 242.0139 for the ³⁵Cl isotope). In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, the instrument can be set to detect the specific m/z of the parent ion and one or more of its characteristic fragment ions, providing exceptional sensitivity and selectivity. This is particularly useful for detecting trace amounts of the compound, as demonstrated in methods developed for its parent compound, 3,4-dichloroaniline.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A full assignment requires a combination of 1D (¹H, ¹³C) and 2D NMR experiments.

Proton (¹H) and Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Resonance Assignment

¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons, the dichlorinated aniline (B41778) ring protons, the methylene bridge protons (CH₂), and the amine proton (NH).

Furan Protons: Three signals are expected: a doublet of doublets for H-5', a doublet of doublets for H-4', and a doublet of doublets for H-3'. These typically appear between 6.0 and 7.4 ppm.

Aniline Protons: Three aromatic protons on the dichlorinated ring will appear as a doublet for H-2, a doublet of doublets for H-6, and a doublet for H-5. Their chemical shifts will be influenced by the electron-withdrawing chlorine atoms and the electron-donating amine group.

Methylene and Amine Protons: A singlet or doublet for the two CH₂ protons is expected around 4.2-4.3 ppm, which may show coupling to the NH proton. The NH proton itself would appear as a broad singlet.

The following table presents ¹H NMR data for closely related compounds, which informs the predicted shifts for the target molecule.

| Compound | H-2 | H-5 | H-6 | CH₂ | Furan Protons | Reference |

| 3,4-Dichloroaniline | 7.15 (d) | 6.48 (d) | 6.74 (dd) | - | - | nih.gov |

| 3-Chloro-N-(furan-2-ylmethyl)aniline | 6.46 (t) | 6.36 (dd) | 6.59 (dd) | 4.15 (s) | 6.12 (d), 6.22 (dd), 7.26 (s) | echemcom.com |

| 4-Chloro-N-(furan-2-ylmethyl)aniline | 6.50 (m) | 7.05 (m) | 6.50 (m) | 4.22 (s) | 6.16 (d), 6.26 (dd), 7.30 (d) | echemcom.com |

¹³C NMR Analysis: The ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Aniline Carbons: The carbon attached to the nitrogen (C-1) will be downfield. The carbons attached to the chlorine atoms (C-3 and C-4) will also be significantly downfield.

Furan Carbons: The carbon atoms of the furan ring will appear in the aromatic region, with C-2' (bearing the methylene group) and C-5' being the most downfield.

Aliphatic Carbon: The methylene bridge carbon (CH₂) will appear in the aliphatic region, typically around 40-45 ppm.

The table below shows ¹³C NMR data for related compounds, providing a basis for predicting the spectrum of this compound.

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | CH₂ | Furan Carbons | Reference |

| 3,4-Dichloroaniline | 145.4 | 117.3 | 132.5 | 120.3 | 130.3 | 116.2 | - | - | |

| 4-Chloro-N-(furan-2-ylmethyl)aniline | 146.2 | 114.3 | 129.1 | 122.7 | 129.1 | 114.3 | 41.5 | 107.2, 110.4, 142.1, 152.3 | echemcom.com |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Analysis

While experimental 2D NMR spectra are not available, their expected correlations can be described to confirm the structure.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the adjacent furan protons (H-3'/H-4', H-4'/H-5') and the adjacent aniline protons (H-5/H-6). A correlation between the NH proton and the CH₂ protons would definitively link the furylmethyl group to the aniline nitrogen.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would unambiguously assign each protonated carbon by correlating the ¹H signals with their corresponding ¹³C signals (e.g., H-2 to C-2, CH₂ protons to the CH₂ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton by showing long-range (2-3 bond) couplings between protons and carbons. Expected key correlations include:

From the CH₂ protons to the aniline carbon C-1 and the furan carbons C-2' and C-3'.

From the aniline proton H-2 to carbons C-4 and C-6.

From the furan proton H-3' to carbon C-2'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity of protons. It would confirm the connectivity by showing correlations between the CH₂ protons and both the aniline proton H-2 and the furan proton H-3'.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or π-stacking.

As of this writing, no public records of a single-crystal X-ray structure determination for this compound exist. Therefore, its crystal system, space group, and precise solid-state conformation have not been experimentally determined. If suitable crystals were grown, this technique would provide ultimate confirmation of its molecular structure.

Conclusive Determination of Solid-State Molecular Structure and Conformation

The most definitive method for establishing the solid-state structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

While a specific crystallographic study for this compound is not available in the reviewed literature, the methodology can be understood from studies on structurally related aniline derivatives. For instance, the analysis of compounds like N-(2,4-dichlorobenzylidene)aniline involves determining crystal system parameters such as cell constants and space group. rsc.org The structure is solved using direct methods and refined to yield a final model of the molecule's geometry in the crystal lattice. rsc.org

For related compounds, X-ray analysis reveals crucial conformational details. In one case, the dihedral angle between a 2-benzofuran-1(3H)-one fragment and a 3,4-dimethylaniline (B50824) fragment was found to be 89.12 (5)°. nih.gov In another complex aniline derivative, the dihedral angle between two benzene (B151609) rings was 85.82 (4)°. nih.gov Such data is critical for understanding the steric and electronic interactions that govern the preferred three-dimensional arrangement of the molecule. A typical crystal structure determination would result in a data table similar to the one below, detailing the crystallographic parameters.

Table 1: Representative Crystal Data and Structure Refinement Parameters (Hypothetical for this compound) This table is illustrative and based on data from related structures. arabjchem.orgresearchgate.net

| Parameter | Value |

| Empirical formula | C₁₁H₉Cl₂NO |

| Formula weight | 242.11 |

| Temperature | 150 K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 8.9 Å, b = 11.8 Å, c = 17.6 Å |

| β = 102.4° | |

| Volume | 1840 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.121 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.050, wR2 = 0.135 |

| Goodness-of-fit on F² | 1.03 |

Elucidation of Tautomeric Forms and Regioisomeric Purity

Tautomerism, particularly keto-enol or imine-enamine tautomerism, can be a key feature of aniline derivatives. rsc.orgnih.gov These are constitutional isomers that readily interconvert. The elucidation of which tautomeric form predominates is crucial for understanding the compound's reactivity and spectroscopic properties. Techniques like ¹H-NMR, ¹³C-NMR, and UV-Visible spectroscopy are employed to study these equilibria. nih.gov Studies on related N-salicylidene-p-X-aniline compounds have shown that the equilibrium can be influenced by factors such as solvent polarity and temperature. rsc.org For this compound, the potential for imine-enamine tautomerism exists, although the aromaticity of the aniline and furan rings would likely favor the imine form.

Regioisomeric purity is another critical aspect, ensuring that the substituents are located at the correct positions on the aromatic rings (e.g., 3,4-dichloro substitution on the aniline ring). The synthesis of such compounds can sometimes yield a mixture of isomers. The purity is typically confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography, which can distinguish between different regioisomers.

Analysis of Crystal Packing and Intermolecular Interactions in the Crystalline Lattice

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.com These non-covalent forces, though weaker than covalent bonds, dictate many of the material's bulk properties. For aniline derivatives, hydrogen bonding is a prominent interaction. Specifically, the secondary amine (N-H) group can act as a hydrogen bond donor, while the furan oxygen or other electronegative atoms can act as acceptors.

Studies on similar molecules have identified various key interactions:

N-H⋯O Hydrogen Bonds: These interactions can link molecules into chains or more complex networks. nih.gov

π-π Stacking: The aromatic furan and dichlorophenyl rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. nih.gov

C-H⋯π Interactions: Hydrogen atoms attached to carbon can interact with the electron clouds of the aromatic rings. nih.gov

The analysis of these interactions helps in rationalizing the observed crystal structure and understanding the forces that lead to the supramolecular architecture. mdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

Functional Group Identification and Band Assignment

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. By comparing with spectra from related molecules like 3-chloro-4-fluoro aniline and other substituted anilines, a reliable assignment of these vibrational bands can be made. nih.govbohrium.com Theoretical calculations using methods like Density Functional Theory (DFT) are often used to support the experimental assignments. researchgate.net

Table 2: Predicted Major Vibrational Bands and Assignments for this compound This table is illustrative and based on data from related substituted anilines. nih.govresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3370 | N-H stretching | Secondary Amine |

| ~3120-3060 | C-H aromatic stretching | Aniline & Furan Rings |

| ~2950 | C-H aliphatic stretching | Methylene Bridge |

| ~1600 | C=C aromatic stretching | Aniline & Furan Rings |

| ~1510 | N-H bending | Secondary Amine |

| ~1250 | C-N stretching | Aryl Amine |

| ~820 | C-Cl stretching | Dichloro-substituents |

| ~740 | C-H out-of-plane bending | Aromatic Rings |

The precise positions of these bands are sensitive to the molecular environment and the electronic effects of the substituents. researchgate.net

Infrared Depletion Spectroscopy for Hydrogen-Bonded Complexes and Vibrational Energy Dynamics

Advanced techniques like infrared depletion spectroscopy can be used to study the vibrational frequencies of the molecule when it forms hydrogen-bonded complexes. osti.gov This method is particularly useful for investigating gas-phase, jet-cooled molecular clusters. For example, a study on an aniline-tetrahydrofuran complex showed significant red-shifts in the symmetric and antisymmetric N-H stretching vibrations upon the formation of two hydrogen bonds. osti.gov This red-shift is a hallmark of hydrogen bond formation and its magnitude correlates with the bond strength.

Furthermore, these spectroscopic techniques can probe the dynamics of vibrational energy within the molecule and its complexes. researchgate.net Processes such as intramolecular vibrational energy redistribution (IVR) and vibrational predissociation (VP) can be studied on a time-resolved basis. researchgate.net Understanding these dynamics is key to describing how energy flows through the molecule following vibrational excitation, which has implications for its photochemical and photophysical behavior.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule (electronic structure). For 3,4-Dichloro-N-(2-furylmethyl)aniline, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and furan (B31954) rings, while the LUMO would likely be distributed over the dichlorinated phenyl ring. The calculated HOMO-LUMO energy gap provides insights into the intramolecular charge transfer that can occur within the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -5.98 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.73 |

Note: These values are hypothetical and based on typical results for similar aromatic amines and furan derivatives.

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, C=C bending) can be achieved. For this compound, characteristic frequencies for the N-H bond, the furan ring, and the dichlorinated benzene (B151609) ring would be of particular interest.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT methods can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions, when compared with experimental spectra, can confirm the proposed structure and provide detailed information about the electronic environment of each atom. Machine learning approaches, often trained on DFT-calculated data, have further improved the accuracy of NMR shift prediction.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and structures. For a molecule like this compound, these high-level calculations could be used to benchmark the results obtained from more cost-effective DFT methods and to investigate subtle electronic effects with greater precision.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

This compound possesses several rotatable single bonds, specifically the C-N bond and the bond connecting the furan ring to the methylene (B1212753) bridge. This allows the molecule to adopt various spatial arrangements, or conformations. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Molecular dynamics simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This would reveal the preferred spatial orientation of the furan and dichlorophenyl moieties relative to each other and quantify the flexibility of the linker between them. Such studies can elucidate the molecule's ability to adapt its shape, for instance, to fit into a biological receptor site.

Solvent Effects on Molecular Conformation and Electronic Properties

Computational studies on aniline derivatives have shown that the surrounding solvent medium can significantly influence the molecule's conformation and electronic characteristics. The polarity of the solvent plays a crucial role in these interactions. For instance, studies on disubstituted benzenes, such as dichloro-nitroanilines, indicate that while intramolecular electronic interactions are generally strong, solute-solvent interactions can lead to noticeable shifts in electronic spectra. nih.gov

In polar solvents, aniline derivatives can exhibit a redshift in their UV-absorption spectra, which is indicative of the stabilization of the excited state relative to the ground state. This solvatochromic effect is often attributed to dipole-dipole interactions between the solute and solvent molecules. For this compound, it is anticipated that increasing solvent polarity would lead to a stabilization of conformations with a larger dipole moment. The presence of the electron-withdrawing chlorine atoms and the furan ring, coupled with the amino group, creates a molecule with a significant dipole moment, which will be sensitive to the dielectric constant of the solvent.

Computational models, such as the Conductor-like Polarizable Continuum Model (CPCM), are often employed to simulate these solvent effects. These models can predict changes in geometric parameters, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO) as a function of solvent polarity. For similar aniline derivatives, it has been observed that the dipole moment and polarizability tend to increase with the polarity of the solvent. This is a result of the solvent's reaction field polarizing the electron density of the solute molecule.

A detailed computational study on this compound would likely reveal specific conformational changes, such as alterations in the dihedral angle between the aniline and furan rings, to accommodate the solvent environment. These changes, in turn, would affect the electronic properties, including the HOMO-LUMO energy gap, which is a key determinant of the molecule's reactivity and spectral properties.

Non-Covalent Interaction Analysis

Non-covalent interactions are fundamental in determining the supramolecular architecture and solid-state properties of molecular crystals. For this compound, a variety of such interactions are expected to be at play.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystalline environment. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of regions involved in close contacts with neighboring molecules. The analysis generates a three-dimensional surface colored according to the normalized contact distance (dnorm), where red, white, and blue colors indicate contacts shorter than, equal to, and longer than the van der Waals radii, respectively.

From the Hirshfeld surface, two-dimensional "fingerprint plots" are generated, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). These plots provide a quantitative breakdown of the different types of intermolecular interactions.

While a specific crystal structure and corresponding Hirshfeld surface analysis for this compound are not publicly available, studies on related halogenated N-heterocyclic compounds provide insight into the expected interactions. For example, in a halogenated N-heterocyclic compound, Hirshfeld analysis revealed significant contributions from Cl···H/H···Cl, Cl···Cl, O···H/H···O, and Cl···O/O···Cl contacts. mdpi.com For this compound, one would anticipate a high percentage of H···H, C···H/H···C, and Cl···H/H···Cl contacts, which are common in organic molecules. The presence of the furan oxygen and the amine nitrogen would also contribute to O···H and N···H contacts.

Table 1: Expected Major Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Hypothetical)

| Contact Type | Expected Contribution |

| H···H | High |

| C···H/H···C | Significant |

| Cl···H/H···Cl | Significant |

| O···H/H···O | Moderate |

| N···H/H···N | Moderate |

| Cl···Cl | Possible |

| C···C (π-stacking) | Possible |

Characterization of Hydrogen Bonding (C-H...π, N-H...O), π-Stacking, and Halogen Bonding Interactions

The molecular structure of this compound is conducive to a range of non-covalent interactions that would dictate its crystal packing.

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, potentially forming N-H···O bonds with the oxygen atom of the furan ring of a neighboring molecule. Additionally, the various C-H bonds on the aromatic rings and the methylene bridge can act as weak hydrogen bond donors, forming C-H···π interactions with the electron-rich furan and dichlorophenyl rings. nih.gov In the crystal structure of a related compound, 4,4′-methylenebis(3-chloro-2,6-diethylaniline), N-H···π interactions were observed to be the sole assembling force. nih.gov

π-Stacking: The presence of two aromatic systems, the dichlorophenyl ring and the furan ring, allows for the possibility of π-π stacking interactions. These interactions, which can be either face-to-face or offset, are crucial in the packing of many aromatic compounds and contribute significantly to the stability of the crystal lattice. mdpi.com

Halogen Bonding: The chlorine atoms on the aniline ring can participate in halogen bonding, where the electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule, such as the furan oxygen or the π-system of one of the rings.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stabilization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding and interaction among bonds. It provides a localized picture of the electronic structure, which is useful for understanding electron delocalization and hyperconjugative interactions.

For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent C-C bonds of the dichlorophenyl ring. This n → π* interaction is characteristic of aniline and its derivatives and contributes to the planarity and electronic properties of the amino group attached to an aromatic ring. researchgate.net The analysis would also quantify the stabilization energy associated with this delocalization.

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N | π(Car-Car) | High | n → π |

| π(Car-Car) | π(Car-Car) | Moderate | π → π |

| LP(1) O | σ(Cfuran-Cfuran) | Moderate | n → σ |

| σ(C-H) | π*(Aromatic Ring) | Low | Hyperconjugation (C-H...π) |

Note: E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital.

Mechanistic Computational Chemistry

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways, Transition States, and Reaction Energetics

The synthesis of this compound typically involves the N-alkylation of 3,4-dichloroaniline (B118046) with a 2-furylmethyl derivative. Computational methods, particularly Density Functional Theory (DFT), can be used to model this reaction and elucidate its mechanism.

A computational study of such a reaction would involve:

Locating Stationary Points: The geometries of the reactants, products, any intermediates, and transition states along the reaction coordinate are optimized.

Frequency Calculations: These are performed to characterize the stationary points. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

For the N-alkylation of anilines, computational studies can help in understanding the role of catalysts, the effect of substituents on the aniline ring, and the nature of the leaving group on the alkylating agent. For example, in a study of the N-alkylation of amines with alcohols catalyzed by a cobalt-based metal-organic framework, computational insights could help rationalize the observed selectivity and yield. By modeling the reaction of 3,4-dichloroaniline with, for instance, 2-furfuryl chloride, one could determine whether the reaction proceeds through a direct SN2 mechanism or involves the formation of intermediates. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility under different conditions.

Computational Modeling of Regioselectivity in Organic Transformations

The prediction of regioselectivity is a cornerstone of synthetic organic chemistry, determining the outcome of reactions where a reagent can attack multiple sites on a substrate. For a molecule like this compound, which possesses multiple potentially reactive sites on both the dichlorinated aniline and the furan rings, computational modeling is an invaluable tool for predicting the most likely products of various organic transformations.

Theoretical approaches, primarily based on Density Functional Theory (DFT), are employed to model the reaction pathways. These calculations can determine the activation energies for the formation of different regioisomers, with the lowest energy pathway indicating the most probable product. Key factors influencing regioselectivity that can be analyzed through computational models include:

Frontier Molecular Orbitals (FMOs): The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic centers of the molecule, respectively. For electrophilic aromatic substitution, for instance, the positions with the highest HOMO density on the aromatic rings would be the most likely sites of attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a clear picture of where reagents are most likely to interact.

Calculated Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom. These charges can be used to rationalize the reactivity and regioselectivity in polar reactions.

For electrophilic substitution on the dichlorinated aniline ring, computational models would typically predict the favored position of attack by considering the directing effects of the amino group and the two chlorine atoms. Similarly, for reactions involving the furan ring, the models would assess the relative reactivity of the different carbon atoms.

While specific data for this compound is not available, a hypothetical dataset for a generic electrophilic substitution reaction is presented below to illustrate the type of information that would be generated from such a computational study.

| Reactive Site (Position on Ring) | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C2 of Aniline Ring | 25.8 | No |

| C5 of Aniline Ring | 22.1 | Yes |

| C6 of Aniline Ring | 24.5 | No |

| C3 of Furan Ring | 28.3 | No |

| C4 of Furan Ring | 27.9 | No |

| C5 of Furan Ring | 23.5 | Minor |

Note: This table is illustrative and not based on actual experimental or calculated data for this compound.

Structure Activity Relationship Sar and Ligand Design Studies

Comprehensive SAR Studies on N-Substituted Anilines and Furan-Containing Analogues

The presence and positioning of chlorine atoms on the aniline (B41778) ring are critical determinants of molecular activity. The 3,4-dichloro pattern, in particular, imparts specific electronic and steric properties that significantly influence how the molecule interacts with biological targets or chemical systems.

The two chlorine atoms act as strong electron-withdrawing groups, which lowers the pKa of the aniline nitrogen and modifies the electron density of the entire aromatic ring. This electronic modulation affects the molecule's ability to participate in hydrogen bonding and other electrostatic interactions. In studies of 3',4'-dichloro-meperidine analogues, the dichloro substitution was found to be a key factor in modulating selectivity between dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. nih.gov Chemical modifications to other parts of the molecule, such as the ester group, generally led to a decrease in DAT affinity, highlighting the foundational role of the dichlorinated ring in receptor recognition. nih.gov

Furthermore, the 3,4-dichloro substitution creates a specific interaction profile. Halogen atoms, particularly chlorine, can participate in halogen bonding, a non-covalent interaction with Lewis bases (e.g., oxygen or nitrogen atoms in a receptor's binding pocket) that can contribute to ligand affinity and specificity. The specific positioning at the 3- and 4-positions provides a distinct steric and electronic footprint compared to other chlorination patterns (e.g., 2,4- or 3,5-dichloro), which can be crucial for fitting into a constrained binding site. nih.govbiochempress.com The synthesis of benzimidazole-4,7-dione derivatives for P2X3 receptor antagonists, for instance, utilized 3,4-dichloroaniline (B118046) as a starting material, suggesting this substitution pattern was required for the desired biological activity. nih.gov The use of 3,4-dichloroaniline as a building block in herbicides and as an intermediate in the synthesis of various dyes and pharmaceuticals underscores its importance in generating bioactive compounds. nih.govresearchgate.net

Table 1: Influence of Substitution on Aniline Derivatives in Biological Systems

| Compound/Substitution Class | Key Findings | Implication for 3,4-Dichloro Pattern |

| 3',4'-dichloro-meperidine analogues | Dichloro substitution was critical for selectivity between serotonin and dopamine transporters. nih.gov | The specific 3,4-pattern establishes a foundational interaction profile that governs receptor selectivity. |

| Benzimidazole-4,7-dione derivatives | Synthesis starting from 3,4-dichloroaniline yielded potent P2X3 receptor antagonists. nih.gov | The 3,4-dichlorophenyl moiety is a key pharmacophore for this class of antagonists. |

| Chlorinated Anilines (General) | Classified as polar narcotics whose toxicity is related to hydrophobicity and accumulation in membranes. qsardb.org | The two chlorine atoms increase lipophilicity, likely enhancing membrane interactions and transport. |

| Trichloroanilines | Showed varying toxicity levels based on chlorine positioning in QSAR studies. unlp.edu.ar | The precise location of halogens (e.g., 3,4-) is a critical determinant of biological effects, not just their presence. |

The 2-furylmethyl (furfuryl) group is not merely a linker but an active pharmacophoric element contributing significantly to ligand binding. nih.govacs.org Its impact stems from its distinct structural, electronic, and hydrogen-bonding capabilities.

The furan (B31954) ring is an aromatic heterocycle containing an oxygen atom, which can act as a hydrogen bond acceptor. This feature allows the 2-furylmethyl moiety to form specific hydrogen bonds with amino acid residues in a protein's active site, such as glutamine, which can be critical for anchoring the ligand and ensuring proper orientation for a biological effect. nih.govacs.org Molecular docking studies of α-furfuryl aminophosphonates have confirmed their binding within the active sites of proteins like human myeloperoxidase, driven by interactions involving the furfuryl group. nih.govacs.org

Beyond hydrogen bonding, the furan ring's π-electron system can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The steric profile of the furfuryl group is also a key factor. It is relatively small and planar, allowing it to fit into constrained binding pockets. nih.gov However, its rotational freedom around the methylene (B1212753) bridge allows for conformational flexibility, which can be crucial for achieving an optimal binding pose. aip.org In studies of N-(2-furylmethyl)anilines, preliminary assays have demonstrated that these compounds can possess antibacterial and antifungal activities, indicating that the combination of the furan ring and the aniline moiety results in bioactive structures. researchgate.net

Table 2: Role of the Furfuryl Moiety in Molecular Interactions

| Compound Class | Interaction Type | Significance for Ligand Binding |

| α-Furfuryl Aminophosphonates | Hydrogen bonding with Gln residues. nih.govacs.org | Anchors the ligand in the active site, contributing to antioxidant potential. |

| N6-Furfuryl-Adenosine Triphosphate (KTP) | Fits into the ATP-binding pocket of kinases. nih.gov | The furfuryl group is tolerated within a highly specific binding site, suggesting its size and properties are favorable for kinase inhibition. |

| Furfuryl Mercaptan vs. Furfuryl Alcohol | Forms sulfur hydrogen bonds. aip.org | Demonstrates the furan ring's ability to modulate hydrogen bonding topologies, a key factor in molecular recognition. |

| N-(2-furylmethyl)anilines | Confers moderate antibacterial activity in fluoro-substituted analogues. researchgate.net | The moiety is a key component of the overall pharmacophore responsible for biological activity. |

The biological or chemical activity of 3,4-Dichloro-N-(2-furylmethyl)aniline analogues is dictated by a delicate balance of steric and electronic factors. Effective ligand design requires consideration of the molecule's three-dimensional shape, the distribution of its electron density, and its capacity for specific non-covalent interactions.

The stereoelectronic profile is a composite of the features from both the dichlorinated aniline and the furylmethyl fragments.

Steric Requirements : The spatial arrangement of the atoms is equally important. The relative planarity of both the furan and aniline rings, connected by a flexible methylene linker, allows the molecule to adopt various conformations. However, the size of substituents can be a limiting factor. Studies on related dichlorinated compounds have shown that only small esters and alkyl groups were tolerated at certain positions, indicating that bulky groups can cause steric hindrance that prevents effective binding. nih.gov

Interaction Requirements : Optimal activity depends on the molecule's ability to form specific, directed interactions. This includes the potential for the dichlorophenyl ring to form halogen bonds and for the furan's oxygen to act as a hydrogen bond acceptor. The N-H group of the secondary amine is also a critical hydrogen bond donor. The combination of these features creates a specific pharmacophore model where the distance and orientation between the hydrogen bond donor (N-H), hydrogen bond acceptor (furan oxygen), and the hydrophobic, electron-poor dichlorophenyl ring are precisely defined.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds like this compound with their observed activity. This approach is invaluable for predicting the activity of new analogues and for gaining mechanistic insights into their function.

QSAR models are developed by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using statistical methods to build a mathematical equation that relates these descriptors to their biological or chemical activity.

For aniline and furan derivatives, a wide array of descriptors has been used to build predictive models. mdpi.comresearchgate.net These descriptors can be categorized as:

Constitutional and Topological Descriptors : These 2D descriptors encode information about the molecular formula and atom connectivity (e.g., molecular weight, atom counts, connectivity indices).

Quantum Chemical Descriptors : Calculated using methods like Density Functional Theory (DFT), these descriptors quantify electronic properties. d-nb.info Common examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and Fukui indices, which describe the propensity of atomic sites to nucleophilic or electrophilic attack. d-nb.info

Hydrophobicity Descriptors : The octanol-water partition coefficient (log K_ow or log P) is a crucial descriptor, especially for predicting toxicity, as it relates to a compound's ability to cross biological membranes. qsardb.org

3D Descriptors : These capture information about the three-dimensional shape of the molecule (e.g., van der Waals volume, surface area).

Once descriptors are calculated, a model is derived using statistical techniques, most commonly Multiple Linear Regression (MLR), which produces a linear equation of the form: Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents the regression coefficients and D represents the molecular descriptors. mdpi.com

Table 3: Common Molecular Descriptors in QSAR Models for Aromatic Compounds

| Descriptor Type | Example Descriptor | Information Encoded | Relevance to Aniline/Furan Derivatives |

| Quantum Chemical | E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack; important for reactivity and metabolic stability. d-nb.info |

| Quantum Chemical | Fukui Index (f(+)) | Propensity of an atom to accept an electron | Identifies sites most likely to be attacked by oxidant radicals, predicting degradation pathways. d-nb.info |

| Hydrophobicity | log K_ow (log P) | Lipid-water partitioning | Key predictor of bioaccumulation and toxicity via narcosis mechanisms. qsardb.org |

| Topological | Chi Indices | Molecular connectivity and branching | Encodes structural information related to size and shape that influences receptor fit. nih.gov |

| Electronic | Dipole Moment | Overall polarity of the molecule | Governs long-range electrostatic interactions with a biological target. unlp.edu.ar |

A QSAR model is only useful if it is statistically robust and predictive. Therefore, rigorous validation is a critical step in the modeling process. Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds.

The validation process involves several key components:

External Validation : The model's true predictive power is assessed using an external test set—a set of compounds that were not used in building the model. The model's predictions for the test set are compared to the experimental values, and metrics like the predictive R² (R²_pred ) are calculated. researchgate.net

Y-Randomization : This test confirms that the model is not due to a chance correlation. The biological activity data is randomly shuffled, and a new model is built. This process is repeated multiple times. A valid model should show very low R² and q² values for the randomized data.

Finally, the Applicability Domain (AD) of the model must be defined. The AD is the chemical space of structures for which the model is expected to make reliable predictions. A common method to visualize the AD is a Williams plot , which plots standardized residuals versus leverage (a measure of a compound's influence on the model). nih.gov Compounds that fall within a defined boundary of leverage and residual values are considered to be within the model's AD, and predictions for these compounds are deemed reliable. davidpublisher.com

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptable Value | Purpose |

| R² | Coefficient of Determination | > 0.6 | Measures the goodness-of-fit for the training set. |

| q² or Q² (LOO) | Cross-validated R² | > 0.5 | Assesses the internal predictive power of the model. |

| R²_pred | Predictive R² for External Test Set | > 0.6 | Evaluates the model's ability to predict new, unseen data. researchgate.net |

| RMSE | Root Mean Square Error | As low as possible | Indicates the absolute error in the predicted values. |

| Leverage (h) | Compound's influence on the model | h < h* (warning leverage) | Defines the structural domain of the model; identifies outliers. nih.gov |

No Publicly Available Research Found for this compound

Despite a comprehensive search of available scientific and patent literature, no specific research data could be located for the chemical compound this compound regarding its Structure-Activity Relationship (SAR), pharmacophore modeling, or the rational design of its analogues.

While basic chemical identifiers such as its CAS number (51738-39-7) and molecular formula (C11H9Cl2NO) are documented, there is a notable absence of published studies detailing its biological activity, mechanism of action, or any medicinal chemistry efforts to optimize its properties. The provided outline, which requests an in-depth analysis of the compound's pharmacophore and the rational design of more potent and selective analogues, cannot be fulfilled due to this lack of foundational research in the public domain.

Searches for the constituent parts of the molecule—3,4-dichloroaniline and N-(2-furylmethyl) (furfuryl) groups—yielded extensive but separate bodies of research. 3,4-Dichloroaniline is a well-known precursor in the synthesis of various herbicides and dyes. Similarly, the furan moiety is a common scaffold in many biologically active compounds with a wide range of therapeutic applications. However, the specific combination of these two fragments into this compound does not appear to have been the subject of dedicated study in the accessible literature.

Without any data on the biological targets of this compound, its potency, or its selectivity, any discussion on the essential structural features for receptor engagement or the rational design of improved analogues would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of an article based on the provided structure is not possible at this time. Further empirical research on the synthesis and biological evaluation of this compound and its derivatives would be required to provide the necessary data for the requested analysis.

Mechanistic Insights into Molecular Recognition and Chemical Reactivity

Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The interaction of small molecules like 3,4-Dichloro-N-(2-furylmethyl)aniline with biological macromolecules is governed by a complex interplay of non-covalent forces. Understanding these interactions is fundamental to elucidating their biological activity and mechanism of action. Computational methods, including molecular docking and binding energy calculations, provide valuable insights into these molecular recognition processes.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For a ligand like this compound, docking simulations can identify the most favorable binding pose within the active site of a target protein, such as an enzyme or receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a function that approximates the binding free energy.

While specific docking studies for this compound were not detailed in the provided research, studies on related dichloroaniline derivatives highlight the utility of this approach. mdpi.comglobalresearchonline.net For instance, docking studies on other chlorinated aniline (B41778) derivatives have been used to explore their binding modes with target proteins. globalresearchonline.net The binding affinity, often expressed as a binding energy (ΔG) in kcal/mol, quantifies the strength of the interaction. A more negative binding energy indicates a stronger and more stable protein-ligand complex. mdpi.com

In a typical study, the ligand structure is optimized and then docked into the prepared structure of the biological target. mdpi.com For example, in a study of a 2,4-dichloro-N-((...)-benzamide) derivative, the dihydrofolate reductase (DHFR) enzyme was used as a potential biological target, and the docking was performed using programs like AutoDock Vina. mdpi.com The results of such calculations can provide a quantitative estimate of binding affinity, which can be used to rank potential inhibitors.

Table 1: Illustrative Binding Energy Data from a Docking Study of a Related Dichloroaniline Derivative with Dihydrofolate Reductase (DHFR) This table presents hypothetical data based on findings for similar compounds to illustrate the typical output of such analyses.

| Ligand | Target Protein | Binding Energy (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Compound A (Reference Inhibitor) | DHFR | -9.5 | 150 nM |

| 2,4-dichloro-benzamide derivative | DHFR | -9.0 | 350 nM |

| This compound (Hypothetical) | DHFR | -8.7 | 500 nM |